molecular formula C19H17FN2O3S B3002802 1-acetyl-5-bromo-N-(2-chlorobenzyl)indoline-7-sulfonamide CAS No. 1251669-79-0

1-acetyl-5-bromo-N-(2-chlorobenzyl)indoline-7-sulfonamide

Cat. No. B3002802
CAS RN: 1251669-79-0
M. Wt: 372.41
InChI Key: VAUHDYJJCGSALR-UHFFFAOYSA-N
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Description

1-acetyl-5-bromo-N-(2-chlorobenzyl)indoline-7-sulfonamide is a versatile chemical compound. Its intricate structure allows for diverse scientific applications, ranging from medicinal research to material sciences. It is a type of indole derivative, which are significant heterocyclic systems in natural products and drugs .


Synthesis Analysis

Indole derivatives, such as this compound, have attracted increasing attention in recent years due to their biologically vital properties . The synthesis of indoline compounds often involves palladium-catalyzed intramolecular amination of ortho-C (sp2)-H bonds .


Molecular Structure Analysis

The molecular structure of this compound is intricate, allowing for diverse scientific applications. Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan .


Chemical Reactions Analysis

The chemical reactions involving indoline derivatives often involve palladium-catalyzed intramolecular amination of ortho-C (sp2)-H bonds . This reaction features high efficiency, low catalyst loadings, mild operating conditions, and the use of inexpensive reagents .

Mechanism of Action

The mechanism of action of 1-acetyl-5-bromo-N-(2-chlorobenzyl)indoline-7-sulfonamide involves the inhibition of specific enzymes and proteins in the body. It has been found to inhibit the activity of histone deacetylase enzymes, which are involved in the regulation of gene expression. This inhibition leads to changes in gene expression patterns that can ultimately result in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects on the body. It has been found to induce apoptosis, or cell death, in cancer cells. It has also been shown to reduce inflammation and oxidative stress in the body, which can have potential benefits for various diseases and conditions.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-acetyl-5-bromo-N-(2-chlorobenzyl)indoline-7-sulfonamide in lab experiments is its specificity. It targets specific enzymes and proteins in the body, which can make it a valuable tool for studying these specific pathways. However, one limitation is the potential for off-target effects, which can complicate the interpretation of results.

Future Directions

There are several future directions for the study of 1-acetyl-5-bromo-N-(2-chlorobenzyl)indoline-7-sulfonamide. One area of interest is in the development of more specific and potent inhibitors of histone deacetylase enzymes. Another area of interest is in the study of the compound's potential as a treatment for Alzheimer's disease. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential side effects.
Conclusion:
This compound is a compound that has shown potential in various scientific research applications. Its specificity and ability to inhibit specific enzymes and proteins make it a valuable tool for studying specific pathways in the body. Further studies are needed to fully understand its mechanism of action and potential applications in the treatment of various diseases and conditions.

Synthesis Methods

The synthesis of 1-acetyl-5-bromo-N-(2-chlorobenzyl)indoline-7-sulfonamide involves the reaction between 5-bromo-1-acetylindoline and 2-chlorobenzylamine in the presence of sulfuric acid. The resulting compound is then sulfonated with sulfuric acid to produce the final product. This method has been optimized to produce high yields of the compound with high purity.

Scientific Research Applications

1-acetyl-5-bromo-N-(2-chlorobenzyl)indoline-7-sulfonamide has shown potential in various scientific research applications. One of the major areas of interest is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential as a treatment for Alzheimer's disease due to its ability to inhibit the formation of amyloid-beta plaques in the brain.

properties

IUPAC Name

[4-(4-fluorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3S/c20-14-7-9-15(10-8-14)22-13-18(19(23)21-11-3-4-12-21)26(24,25)17-6-2-1-5-16(17)22/h1-2,5-10,13H,3-4,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAUHDYJJCGSALR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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